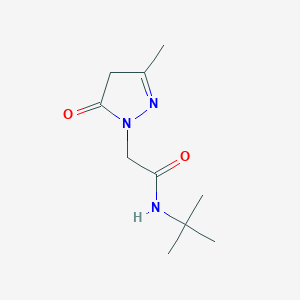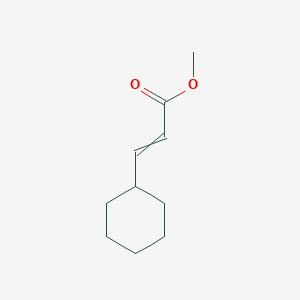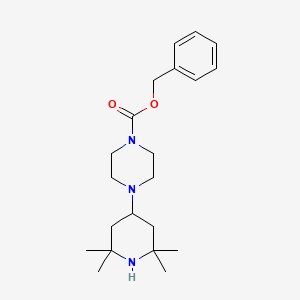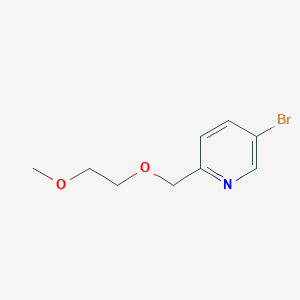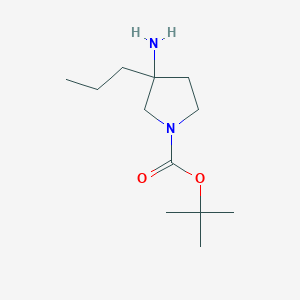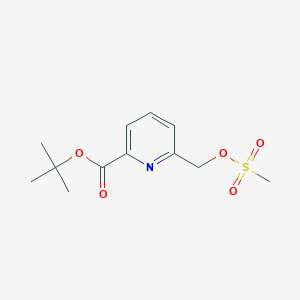
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butyl ester group at the 2-position of the pyridine ring and a methylsulfonyloxymethyl group at the 6-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl pyridine-2-carboxylate.
Methylsulfonylation: The methylsulfonyloxymethyl group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This involves the use of a methylsulfonyl chloride reagent and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of pyridine-2-carboxylic acid with tert-butyl alcohol using industrial reactors.
Continuous Flow Methylsulfonylation: The methylsulfonylation step is carried out in continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyloxymethyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyloxymethyl group, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: Pyridine-2-carboxylic acid derivatives.
Oxidation: Sulfone derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester and methylsulfonyloxymethyl groups can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct reactivity and potential biological activity
Propiedades
Fórmula molecular |
C12H17NO5S |
|---|---|
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)10-7-5-6-9(13-10)8-17-19(4,15)16/h5-7H,8H2,1-4H3 |
Clave InChI |
XNZTXEWYXUHIAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=CC(=N1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


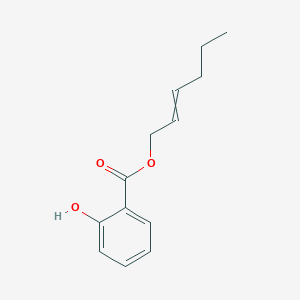

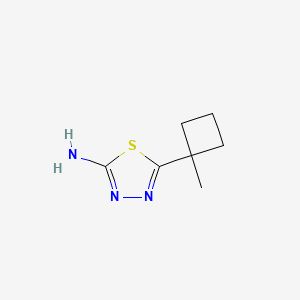
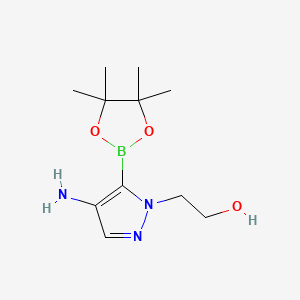
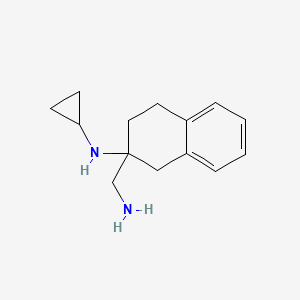
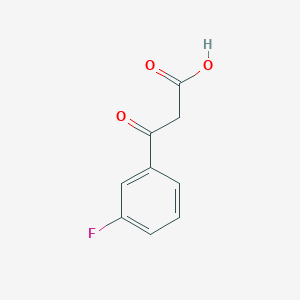
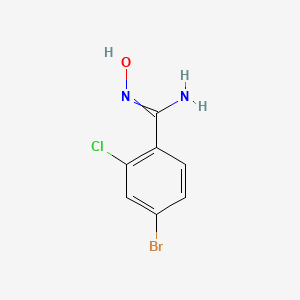
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)

